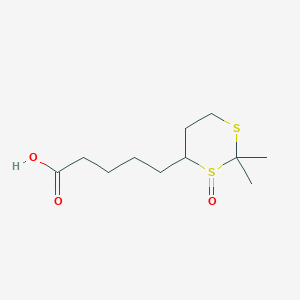
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid is a chemical compound with the molecular formula C11H20O3S2 and a molecular weight of 264.405 g/mol This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid involves several steps. One common method involves the reaction of 2,2-dimethyl-1,3-dithiane-4-carboxylic acid with a suitable reagent to introduce the pentanoic acid moiety . The reaction conditions typically include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The dithiane ring can undergo substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid include other dithiane derivatives and compounds with similar structural features, such as:
- 2,2-Dimethyl-1,3-dithiane-4-carboxylic acid
- 2,2-Dimethyl-1,3-dithiane-4-yl acetate
- 2,2-Dimethyl-1,3-dithiane-4-yl methyl ketone
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties.
Propiedades
Número CAS |
88987-43-3 |
|---|---|
Fórmula molecular |
C11H20O3S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
5-(2,2-dimethyl-3-oxo-1,3-dithian-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H20O3S2/c1-11(2)15-8-7-9(16(11)14)5-3-4-6-10(12)13/h9H,3-8H2,1-2H3,(H,12,13) |
Clave InChI |
IWUXRIOUNICPCA-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCC(S1=O)CCCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
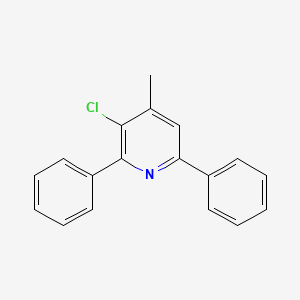
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)

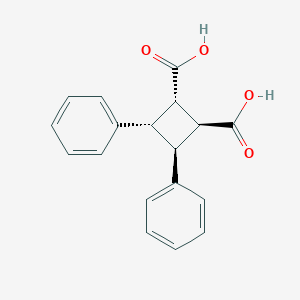

![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
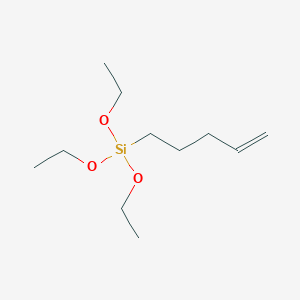

![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)

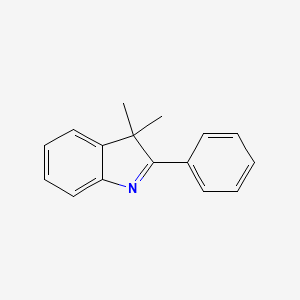
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
